Brown FK - 8062-14-4

Brown FK

Catalog Number: EVT-403857
CAS Number: 8062-14-4
Molecular Formula: C31H27N10Na3O9S3
Molecular Weight: 848.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Brown FK, also known as E 154, is a synthetic food coloring agent primarily used in the food industry. It is classified as an azo dye, which are characterized by the presence of one or more azo groups (-N=N-). This compound has been evaluated for safety and regulatory compliance, particularly in the context of its use as a food additive.

Source

Brown FK is derived from various chemical precursors through synthetic processes. The compound is typically obtained from m-toluylenediamine and m-phenylenediamine, which undergo specific reactions to form the azo dye structure. It is important to note that Brown FK is permitted for use in specific food products, such as kippers, under regulated conditions.

Classification

Brown FK falls under the category of food additives and is classified specifically as an azo dye. Its chemical structure consists of multiple aromatic rings and sulfonic acid groups, contributing to its solubility and color properties. According to the European Food Safety Authority (EFSA), it has been assigned the E number E 154 for identification in food products .

Synthesis Analysis

Methods

The synthesis of Brown FK involves several key steps:

  1. Azo Coupling Reaction: This is the primary method used to synthesize Brown FK, where diazonium salts are reacted with phenolic compounds or amines.
  2. Purification: Post-synthesis, the compound is purified using techniques such as crystallization or chromatography to isolate the desired azo dye from by-products.

Technical Details

The typical reaction involves:

  • Reactants: m-toluylenediamine and m-phenylenediamine.
  • Reagents: Sodium nitrite for diazotization.
  • Conditions: The reaction is conducted under controlled temperatures to ensure optimal yield and minimize degradation.
m toluylenediamine+m phenylenediamineNaNO2Brown FK\text{m toluylenediamine}+\text{m phenylenediamine}\xrightarrow{\text{NaNO}_2}\text{Brown FK}
Molecular Structure Analysis

Structure

Brown FK has a complex molecular structure characterized by its formula C31H27N10Na3O9S3C_{31}H_{27}N_{10}Na_{3}O_{9}S_{3} and a molecular weight of approximately 848.8 g/mol . The structure features multiple aromatic rings connected by azo linkages, along with sulfonic acid groups that enhance its solubility in water.

Data

The structural analysis reveals:

  • Functional Groups: Azo (-N=N-), sulfonic acid (-SO₃H).
  • Geometry: The presence of aromatic rings contributes to a planar structure, which is essential for its color properties.
Chemical Reactions Analysis

Reactions

Brown FK can undergo various chemical reactions, including:

  • Azo-reductive Fission: In biological systems, particularly in liver homogenates, Brown FK may undergo reductive cleavage of the azo bond, leading to the formation of smaller aromatic compounds .
  • Degradation: Under certain conditions (e.g., high temperatures or acidic environments), Brown FK can degrade, resulting in loss of color and formation of by-products.

Technical Details

The degradation pathways often involve:

  • Hydrolysis of sulfonic groups.
  • Reduction reactions leading to amines or phenolic compounds.
Mechanism of Action

Process

The mechanism of action for Brown FK primarily relates to its role as a coloring agent in food products. Upon ingestion, it interacts with biological systems:

  1. Absorption: The compound is absorbed through the gastrointestinal tract.
  2. Metabolism: In the liver, it may undergo reduction reactions that can influence its toxicity and biological effects.

Data

Studies indicate that while Brown FK is generally regarded as safe at regulated levels, there are concerns regarding potential mutagenicity associated with its degradation products .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Brown FK typically appears as a dark brown powder.
  • Solubility: It is soluble in water due to the presence of sulfonic acid groups.

Chemical Properties

  • Stability: The compound exhibits stability under normal storage conditions but may degrade under extreme pH or temperature.
  • pH Sensitivity: Its color intensity can vary with pH changes.

Relevant data includes:

  • Melting Point: Approximately 200 °C (decomposes).
  • Absorption Spectrum: Characteristic peaks in UV-visible range indicating its color properties.
Applications

Scientific Uses

Brown FK is primarily used in the food industry as a coloring agent. Its applications include:

  • Coloring processed foods such as kippers.
  • Research applications in studies related to azo dyes and their effects on health.

Additionally, it serves as a model compound for studying azo dye behavior in biological systems and environmental degradation processes .

Chemical Identity & Composition of Brown FK

Molecular Structure & Azo Dye Classification

Brown FK (E154), also marketed as Kipper Brown or Chocolate Brown FK, is a synthetic azo dye mixture comprising six major colored components, all featuring the characteristic azo (–N=N–) functional group. It belongs to the polyazo subclass due to the presence of mono-, bis-, and tris-azo structures within its constituents [2] [7]. The mixture includes sodium salts of sulfonated aromatic compounds, with sodium chloride or sulfate as common additives [2] [4]. Its classification under the Color Index system is C.I. Food Brown 1, reflecting its historical use in food applications [2].

Azo dyes derive their color from extended π-electron delocalization across the azo bonds and conjugated aromatic systems. In Brown FK, the chromophores absorb specific wavelengths in the visible spectrum, yielding a brown hue. The sulfonate groups (–SO₃⁻) confer high water solubility and anionic character, facilitating electrostatic binding to substrates [7] [8].

  • Table 1: Major Components of Brown FK
    Component TypeChemical Name (IUPAC)Molecular FormulaKey Structural Features
    Monoazo4-(2,4-Diaminophenylazo)benzenesulfonate, sodium saltC₁₂H₁₁N₄O₃S⁻·Na⁺One –N=N– bond; primary amines at ortho/para positions
    Monoazo4-(4,6-Diamino-m-tolylazo)benzenesulfonate, sodium saltC₁₃H₁₃N₄O₃S⁻·Na⁺Methyl group; diamino substitution
    Bisazo4,4'-(4,6-Diamino-1,3-phenylenebisazo)di(benzenesulfonate), disodium saltC₁₈H₁₆N₈O₆S₂²⁻·2Na⁺Two –N=N– bonds; central m-phenylenediamine linker
    Bisazo4,4'-(2,4-Diamino-1,3-phenylenebisazo)di(benzenesulfonate), disodium saltC₁₈H₁₆N₈O₆S₂²⁻·2Na⁺Diamino substitution on phenylenediamine core
    Bisazo4,4'-(2,4-Diamino-5-methyl-1,3-phenylenebisazo)di(benzenesulfonate), disodium saltC₁₉H₁₈N₈O₆S₂²⁻·2Na⁺Methyl group on central ring
    Trisazo4,4',4''-(2,4-Diaminobenzene-1,3,5-trisazo)tri(benzenesulfonate), trisodium saltC₂₄H₂₁N₁₀O₉S₃³⁻·3Na⁺Three –N=N– bonds; branched structure

Synthetic Pathways & Industrial Production Methods

Brown FK is synthesized via diazotization and coupling reactions—a standard industrial method for azo dyes. The process begins with diazotization of sulfanilic acid (4-aminobenzenesulfonic acid) using nitrous acid (HNO₂) to form a diazonium salt. This electrophile is then coupled with a mixture of aromatic amines, primarily m-phenylenediamine and tolylene-2,4-diamine (2,4-diaminotoluene), under controlled pH and temperature [4] [8].

Key industrial steps include:

  • Diazotization:
Ar–NH₂ + NaNO₂ + 2HCl → [Ar–N₂]⁺Cl⁻ + NaCl + 2H₂O  

(Ar = aryl group from sulfanilic acid)

  • Coupling:
[Ar₁–N₂]⁺ + Ar₂–H → Ar₁–N=N–Ar₂ + H⁺  

(Ar₂–H = electron-rich coupling partners, e.g., diamino aromatics)

The crude product undergoes salting out with sodium chloride or sulfate to precipitate the dye mixture. Post-synthesis purification involves filtration and washing to remove unreacted intermediates. Industrial batches ensure consistency in the ratio of the six primary components through strict control of reactant stoichiometry, temperature (0–5°C for diazotization), and pH (alkaline for coupling) [4] [8].

Component Analysis: Mono-, Bis-, and Tris-Azo Derivatives

The functional properties of Brown FK arise from the synergistic effects of its six components, categorized by azo bond multiplicity:

  • Monoazo Derivatives (Components I & II):Contain a single –N=N– bond. Component I (4-(2,4-diaminophenylazo)benzenesulfonate) and Component II (4-(4,6-diamino-m-tolylazo)benzenesulfonate) serve as foundational chromophores. They exhibit orange-red hues individually and contribute high molar absorptivity due to their conjugated systems. Their metabolism involves reductive cleavage into sulfanilic acid and diamino aromatic amines (e.g., 1,2,4-triaminobenzene) [4].

  • Bisazo Derivatives (Components III, IV, & V):Feature two azo bonds. Components III–V share a central 1,3-phenylenediamine core linked to two benzenesulfonate groups. Component V includes a methyl substituent (–CH₃) enhancing hydrophobicity. These derivatives provide brown-to-maroon shades and exhibit greater photostability than monoazo compounds due to extended conjugation [2] [4].

  • Trisazo Derivative (Component VI):The sole tris-azo compound (1,3-diamino-2,4,6-tris(4'-sulfophenylazo)benzene) contains three azo bonds arranged symmetrically around a central benzene ring. This branched structure absorbs broadly across the visible spectrum, deepening the brown shade. It has the highest molecular weight (~800 Da) and dominates the mixture’s spectral profile at longer wavelengths [2] [8].

  • Table 2: Physicochemical Properties of Component Classes

    Component TypeWater Solubilityλₘₐₓ (nm)Molar Mass Range (g/mol)Sulfonate Groups per Molecule
    MonoazoHigh480–500330–3601
    BisazoHigh500–520550–5902
    TrisazoModerate520–540780–8203

Physicochemical Properties

Solubility

Brown FK is highly soluble in water (>100 g/L at 25°C) due to its sulfonate groups. Insoluble in nonpolar solvents like ethanol or chloroform. Aqueous solutions form orange-brown liquids that do not precipitate under moderate salinity [2] [4].

Stability

  • Thermal Stability: Degrades above 250°C, but stable in food processing (e.g., smoked fish at 100°C).
  • Photochemical Stability: Resists fading under visible light due to electron-donating diamino groups, which quench photo-oxidation pathways [6] [8].
  • pH Sensitivity: Stable at pH 3–9; outside this range, azo bonds may hydrolyze or undergo tautomerism.

Spectral Characteristics

  • UV-Vis Spectroscopy: Exhibits absorption maxima at 310 nm (π→π* transition), 465 nm (n→π* of azo bonds), and 510 nm (charge-transfer band). The combined profile yields a brown hue [6].
  • Fluorescence: Weak emission at 620 nm when excited at 500 nm, attributed to phenazine-like metabolites formed during degradation [4] [6].
  • FTIR Signatures: Peaks at 1600 cm⁻¹ (–N=N– stretch), 1180 cm⁻¹ (S=O asymmetric stretch), and 3450 cm⁻¹ (N–H stretch) [6].

  • Table 3: Spectral Signatures of Brown FK

    Analytical MethodKey Peaks/BandsAssignment
    UV-Vis310 nm, 465 nm, 510 nmπ→π* transitions; n→π* of azo bonds
    Fluorescence620 nm (λₑₓ: 500 nm)Emission from phenazine metabolites
    FTIR1600 cm⁻¹, 1180 cm⁻¹, 3450 cm⁻¹Azo bond; sulfonate S=O; amine N–H

Properties

CAS Number

8062-14-4

Product Name

Brown FK

IUPAC Name

trisodium;4-[(2,4-diamino-5-methylphenyl)diazenyl]benzenesulfonate;4-[[2,4-diamino-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate

Molecular Formula

C31H27N10Na3O9S3

Molecular Weight

848.8 g/mol

InChI

InChI=1S/C18H16N6O6S2.C13H14N4O3S.3Na/c19-15-9-16(20)18(24-22-12-3-7-14(8-4-12)32(28,29)30)10-17(15)23-21-11-1-5-13(6-2-11)31(25,26)27;1-8-6-13(12(15)7-11(8)14)17-16-9-2-4-10(5-3-9)21(18,19)20;;;/h1-10H,19-20H2,(H,25,26,27)(H,28,29,30);2-7H,14-15H2,1H3,(H,18,19,20);;;/q;;3*+1/p-3

InChI Key

YJCJAUSWVUZMSY-UHFFFAOYSA-K

SMILES

CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].C1=CC(=CC=C1N=NC2=CC(=C(C=C2N)N)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Synonyms

Brown FK
Brown-FK

Canonical SMILES

CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].C1=CC(=CC=C1N=NC2=CC(=C(C=C2N)N)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

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